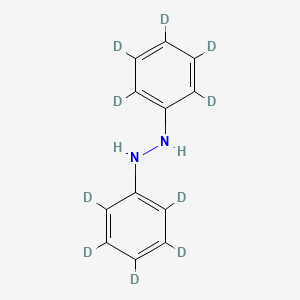
1,2-(Diphenyl-d10)hydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-(Diphenyl-d10)hydrazine, also known as hydrazobenzene, is an aromatic organic compound consisting of two aniline groups joined via their nitrogen atoms. It is a deuterated form of 1,2-diphenylhydrazine, where the hydrogen atoms are replaced with deuterium. This compound is significant in various industrial applications, including the manufacture of dyes, pharmaceuticals, and hydrogen peroxide .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,2-(Diphenyl-d10)hydrazine can be synthesized through the reduction of azobenzene using deuterated reducing agents. The reaction typically involves the use of deuterated hydrazine or other deuterated reducing agents under controlled conditions to ensure the incorporation of deuterium atoms .
Industrial Production Methods: Industrial production of this compound involves large-scale reduction processes using deuterated reagents. The reaction conditions are optimized to achieve high yields and purity of the deuterated product. The process may also involve purification steps such as recrystallization to obtain the final product in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions: 1,2-(Diphenyl-d10)hydrazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form azobenzene or benzidine under specific conditions.
Reduction: It can be further reduced to form aniline derivatives.
Substitution: It can participate in substitution reactions where the phenyl groups can be replaced with other substituents.
Common Reagents and Conditions:
Oxidizing Agents: Nitric acid, silver nitrate, permanganate.
Reducing Agents: Deuterated hydrazine, lithium aluminum hydride.
Substitution Reagents: Various electrophiles and nucleophiles depending on the desired substitution.
Major Products Formed:
Oxidation Products: Azobenzene, benzidine.
Reduction Products: Aniline derivatives.
Substitution Products: Various substituted phenylhydrazines.
Applications De Recherche Scientifique
1,2-(Diphenyl-d10)hydrazine is used in a wide range of scientific research applications, including:
Chemistry: As a stable isotope-labeled compound, it is used in tracer studies and mechanistic investigations.
Biology: It is used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of dyes, hydrogen peroxide, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,2-(Diphenyl-d10)hydrazine involves its interaction with various molecular targets and pathways. It can act as a reducing agent, participating in redox reactions. The deuterium atoms in the compound can influence the reaction kinetics and pathways, making it a valuable tool in mechanistic studies .
Comparaison Avec Des Composés Similaires
1,2-Diphenylhydrazine: The non-deuterated form of the compound, used in similar applications but without the isotope labeling benefits.
Azobenzene: An oxidation product of 1,2-(Diphenyl-d10)hydrazine, used in dye manufacturing.
Benzidine: Another oxidation product, known for its use in the production of dyes and pigments.
Uniqueness: this compound is unique due to its deuterium labeling, which makes it particularly useful in tracer studies and mechanistic investigations. The presence of deuterium atoms can alter the reaction kinetics and provide insights into reaction mechanisms that are not possible with the non-deuterated form .
Propriétés
Formule moléculaire |
C12H12N2 |
|---|---|
Poids moléculaire |
194.30 g/mol |
Nom IUPAC |
1,2-bis(2,3,4,5,6-pentadeuteriophenyl)hydrazine |
InChI |
InChI=1S/C12H12N2/c1-3-7-11(8-4-1)13-14-12-9-5-2-6-10-12/h1-10,13-14H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D |
Clé InChI |
YBQZXXMEJHZYMB-LHNTUAQVSA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1[2H])[2H])NNC2=C(C(=C(C(=C2[2H])[2H])[2H])[2H])[2H])[2H])[2H] |
SMILES canonique |
C1=CC=C(C=C1)NNC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


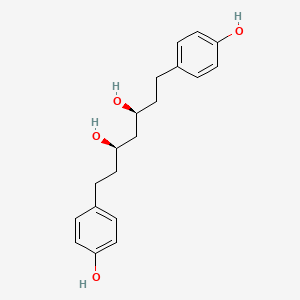
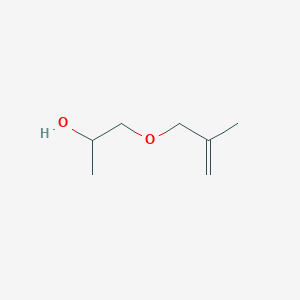
![Benzo[k]fluoranthene-7,12-dicarboxamide](/img/structure/B13408504.png)
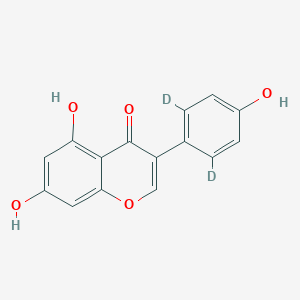
![2-Amino-1-[4-(4-methylphenyl)piperazin-1-yl]ethan-1-one](/img/structure/B13408507.png)
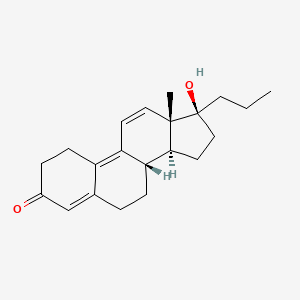
![N-[(E)-1-(4-Benzyl-piperazine-1-carbonyl)-2-(2-chloro-phenyl)-vinyl]-acetamide](/img/structure/B13408521.png)
![{3-[(1E)-2-cyanoeth-1-en-1-yl]phenyl}boronic acid](/img/structure/B13408528.png)
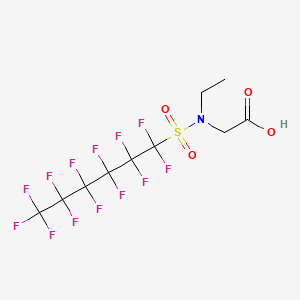
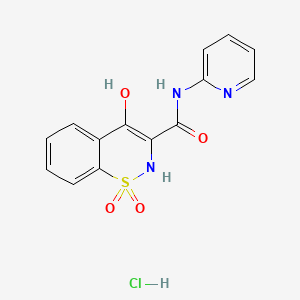
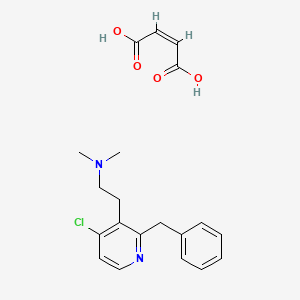
![[5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromen-3-yl] 2,3,4-trihydroxybenzoate](/img/structure/B13408542.png)
![ethyl (6S,8S,9R,10S,11S,13S,14S,16S,17R)-17-(2-chloroacetyl)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carboxylate](/img/structure/B13408547.png)

